

Part 1: Unveiling the Potential of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenyl-2,4(1H,3H)-quinazolinedione

Cat. No.: B1267716

[Get Quote](#)

Chemical Identity and Synthesis

3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic organic compound with the molecular formula C₁₄H₁₀N₂O₂.^[1] It belongs to the quinazolinedione class of compounds, which are known for their diverse pharmacological activities.^{[2][3]} The synthesis of **3-Phenyl-2,4(1H,3H)-quinazolinedione** and its derivatives can be achieved through various synthetic routes, often involving the condensation of anthranilic acid derivatives with appropriate reagents.^[4] Several methods for the synthesis of the quinazolinedione scaffold have been reported, highlighting the accessibility of this chemical moiety for medicinal chemistry exploration.^{[4][5]}

Table 1: Physicochemical Properties of **3-Phenyl-2,4(1H,3H)-quinazolinedione**

Property	Value	Reference
CAS Number	603-23-6	[1]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	238.24 g/mol	[1]
Melting Point	281-283 °C	[1]

A Spectrum of Biological Activities

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.^[3] These activities include anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.^{[6][7][8][9][10][11]} The diverse therapeutic potential of this scaffold makes it an attractive starting point for drug discovery programs.

Specifically, derivatives of **3-Phenyl-2,4(1H,3H)-quinazolinedione** have shown promise in several key therapeutic areas:

- **Anticonvulsant Activity:** Several studies have highlighted the potential of quinazolinone derivatives as anticonvulsant agents.^{[8][12][13][14][15][16][17][18][19]} The mechanism of action is often attributed to their interaction with the GABA-A receptor.^{[8][13]}
- **Anticancer Activity:** The anticancer properties of quinazolinone derivatives have been extensively investigated.^{[3][9][20][21][22][23][24]} These compounds have been shown to target various proteins involved in cancer progression, such as VEGFR-2, c-Met tyrosine kinases, and PARP-1.^{[9][21][22]}
- **Anti-inflammatory and Analgesic Activity:** Certain 3-phenyl-2-substituted-3H-quinazolin-4-ones have demonstrated significant analgesic and anti-inflammatory effects.^[11]
- **Antimicrobial and Antiviral Activity:** The quinazolinedione scaffold has also been explored for its potential in combating infectious diseases.^{[6][10][25][26]}

The Rationale for In Silico Exploration

Given the broad biological profile of the quinazolinedione scaffold, in silico studies offer a powerful and efficient approach to:

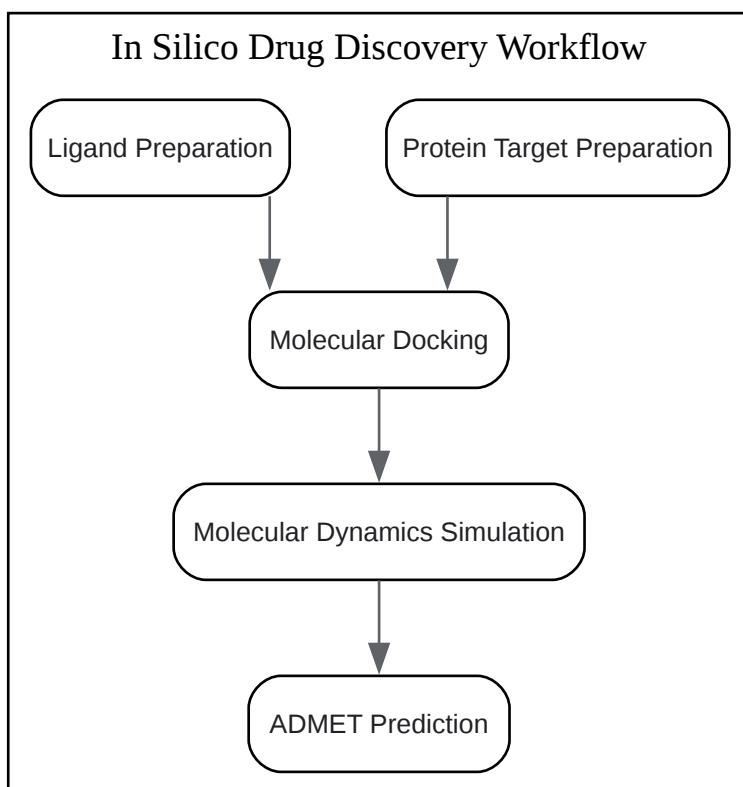
- **Elucidate Mechanisms of Action:** Computational methods can predict how these molecules interact with specific biological targets at an atomic level.
- **Guide Lead Optimization:** In silico tools can help in designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.
- **Prioritize Experimental Studies:** By predicting the most promising compounds and their likely biological targets, computational approaches can save significant time and resources in the

lab.

- Predict ADMET Properties: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for successful drug development.

Part 2: The Computational Chemist's Toolkit: Core In Silico Methodologies

A typical in silico drug discovery workflow involves a series of computational experiments. The following sections outline the key methodologies employed in the study of **3-Phenyl-2,4(1H,3H)-quinazolinedione** and its derivatives.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

The first step in any in silico study is the preparation of the small molecule ligand, in this case, **3-Phenyl-2,4(1H,3H)-quinazolinedione**. This process involves:

- 2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.
- Energy Minimization: The 3D structure is optimized to its lowest energy state, ensuring a realistic conformation.
- Charge Assignment: Partial atomic charges are assigned to the atoms of the molecule.

Protein Target Selection and Preparation

The selection of a relevant biological target is crucial for a meaningful in silico study. Based on the known biological activities of quinazolinediones, potential targets include:

- GABA-A Receptor: For anticonvulsant activity.
- VEGFR-2, c-Met, PARP-1: For anticancer activity.
- Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.

Once a target is selected, its 3D structure, typically obtained from the Protein Data Bank (PDB), must be prepared. This involves:

- Removal of Water and Heteroatoms: Non-essential molecules are removed from the crystal structure.
- Addition of Hydrogen Atoms: Hydrogens are added to the protein structure.
- Protonation State Assignment: The protonation states of ionizable residues are determined.
- Energy Minimization: The protein structure is relaxed to remove any steric clashes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.^[20] This method helps in understanding the binding mode and affinity of the ligand for the target protein.

Step-by-Step Molecular Docking Protocol:

- Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
- Ligand Docking: The prepared ligand is docked into the defined grid box using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20]
- Scoring and Ranking: The resulting docking poses are scored and ranked based on their predicted binding affinity.
- Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[26] This technique can be used to assess the stability of the docked pose and to calculate binding free energies.

Step-by-Step Molecular Dynamics Protocol:

- System Setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
- Minimization and Equilibration: The system is minimized and then gradually heated and equilibrated to the desired temperature and pressure.
- Production Run: A long simulation is run to generate a trajectory of the system's atomic motions.
- Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and other dynamic properties.

ADMET Prediction

In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of a compound.[22][25] These predictions are valuable for identifying potential

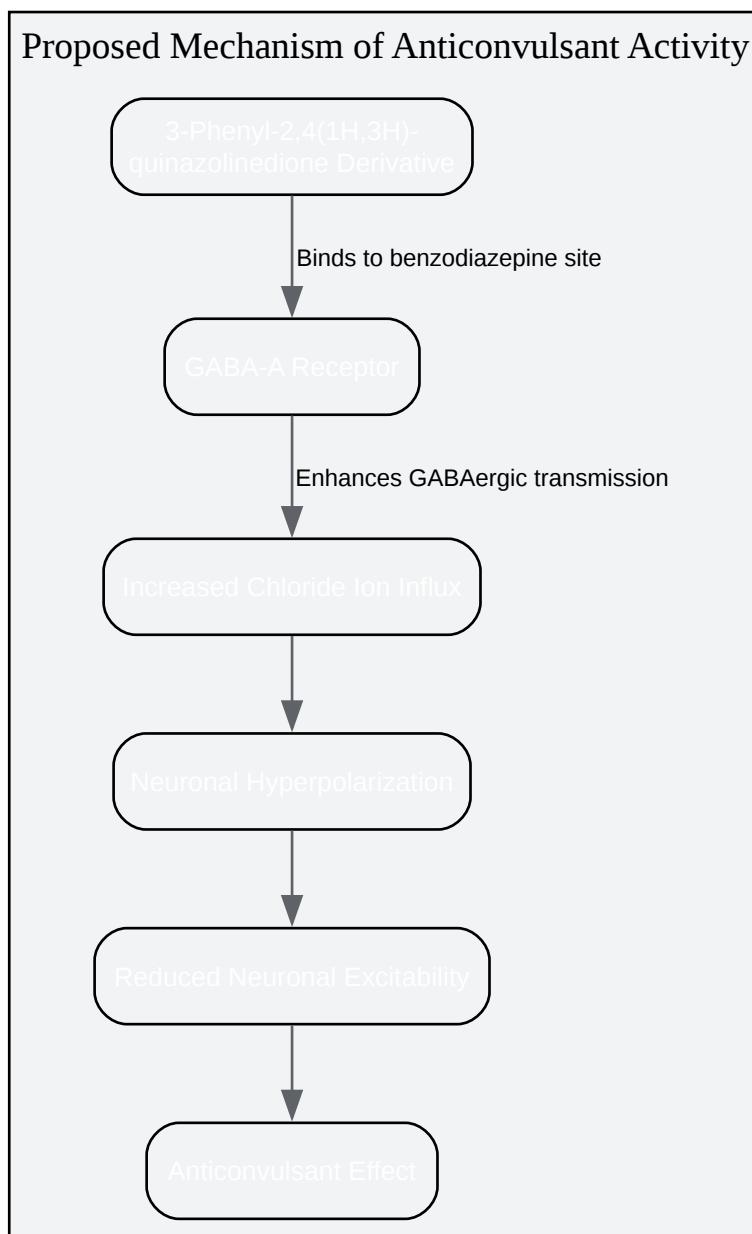
liabilities early in the drug discovery process.

Commonly Predicted ADMET Properties:

- Absorption: Caco-2 permeability, human intestinal absorption.
- Distribution: Plasma protein binding, blood-brain barrier penetration.
- Metabolism: Cytochrome P450 inhibition.
- Excretion: Renal clearance.
- Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

Part 3: Case Study - Anticonvulsant Activity and the GABA-A Receptor

The anticonvulsant activity of quinazolinones is often linked to their interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary target for benzodiazepines.[\[8\]](#)[\[13\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticonvulsant action via the GABA-A receptor.

Molecular Docking into the GABA-A Receptor

To investigate the binding of **3-Phenyl-2,4(1H,3H)-quinazolinedione** to the GABA-A receptor, molecular docking studies can be performed using a homology model or a cryo-EM structure of the receptor. The docking results can reveal the specific binding site and the key amino acid residues involved in the interaction.

Table 2: Hypothetical Docking Results for a **3-Phenyl-2,4(1H,3H)-quinazolininedione** Derivative at the GABA-A Receptor

Parameter	Value
Binding Energy (kcal/mol)	-8.5
Interacting Residues	Tyr159, Phe99, Thr206
Hydrogen Bonds	1 (with Tyr159)
Hydrophobic Interactions	Phenyl ring with Phe99

Note: This is a hypothetical table for illustrative purposes.

Part 4: Case Study - Anticancer Activity and Kinase Inhibition

The anticancer potential of quinazolinone derivatives has been linked to their ability to inhibit protein kinases, such as VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis.[\[9\]](#)

Dual Inhibition of VEGFR-2 and c-Met

Some 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases.[\[9\]](#) Molecular docking studies can be employed to understand how these compounds bind to the ATP-binding pocket of both kinases.

Table 3: In Vitro Inhibitory Activity of a Representative 3-Phenylquinazolin-2,4(1H,3H)-dione Derivative

Target Kinase	IC50 (nM)	Reference
VEGFR-2	83	[9]
c-Met	48	[9]

Part 5: Predicting the Druglikeness: ADMET Profiling

Early assessment of ADMET properties is critical for the successful development of any drug candidate. In silico tools can provide valuable predictions of these properties.

Table 4: Predicted ADMET Properties for a Hypothetical **3-Phenyl-2,4(1H,3H)-quinazolinedione** Derivative

Property	Predicted Value	Interpretation
Human Intestinal Absorption	High	Good oral bioavailability
Blood-Brain Barrier Penetration	High	Potential for CNS activity
CYP2D6 Inhibition	No	Low risk of drug-drug interactions
Ames Mutagenicity	Non-mutagenic	Low risk of carcinogenicity
Hepatotoxicity	Low risk	Good safety profile

Note: This is a hypothetical table for illustrative purposes. Actual values would be obtained from ADMET prediction software.

Part 6: Charting the Course Forward: Future Directions and Conclusion

In silico studies provide a powerful framework for the exploration of **3-Phenyl-2,4(1H,3H)-quinazolinedione** and its derivatives as potential therapeutic agents. The insights gained from these computational approaches can guide the synthesis and experimental evaluation of new compounds with enhanced biological activity and improved drug-like properties.

Future work should focus on:

- Integration with Experimental Data: The predictions from in silico models should be validated through experimental assays.

- Exploration of Novel Targets: Computational methods can be used to screen for new biological targets for this versatile scaffold.
- Multi-target Drug Design: The development of quinazolinone derivatives that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases.

In conclusion, the application of a rational, in silico-driven approach to the study of **3-Phenyl-2,4(1H,3H)-quinazolininedione** can significantly accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.

Part 7: References

- ChemicalBook. **3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE** synthesis. --INVALID-LINK--
- In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(6).
- Al-Suoad, K. A. A., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 23(10), 2635.
- El-Sayed, M. A.-A., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Drug Targets, 22(13), 1563-1577.
- In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. (2016). International Journal of Pharmaceutical Sciences and Research, 7(9), 3686-3692.
- Shabir, N., et al. (2025). An integrated in silico and ex vivo study identifies quinazolininedione L134716 as a potential inhibitor of infectious bronchitis virus. Veterinary Research Communications, 49(3), 175.
- El-Azab, A. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(1), 103.

- Abdel-Gawad, N. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. *RSC Advances*, 11(35), 21543-21557.
- Abdel-Gawad, N. M., et al. (2021). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. *ResearchGate*.
- Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. (n.d.). *Journal of Pharmaceutical Negative Results*.
- Al-Abdullah, E. S., et al. (2014). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. *Molecules*, 19(10), 15626-15644.
- El-Gohary, N. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. *Scientific Reports*, 13(1), 18671.
- El-Azab, A. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. *ResearchGate*.
- Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2025). *Research Journal of Pharmacy and Technology*, 18(8).
- Fassihi, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. *Research in Pharmaceutical Sciences*, 17(3), 268-281.
- Wolfe, J. F., et al. (1988). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. *Journal of Medicinal Chemistry*, 31(4), 783-788.
- Ugale, V. G., et al. (2016). Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies. *Archiv der Pharmazie*, 349(11), 845-858.
- Ghighi, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. *Molecules*, 27(19), 6524.

- Al-Omar, M. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. *Molecules*, 26(16), 4991.
- El-Helby, A. G. A., & Abdel Wahab, M. H. (2003). Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. *Acta Pharmaceutica*, 53(2), 127-138.
- Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal.
- Al-Deeb, O. A., et al. (2006). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. *Molecules*, 11(8), 633-646.
- Sigma-Aldrich. **3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE** AldrichCPR. --INVALID-LINK--
- ChemicalBook. **3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE** Chemical Properties. --INVALID-LINK--
- Biological Activity of Quinazolinones. (2019). IntechOpen.
- El-Azab, A. S., et al. (2013). Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. *Archiv der Pharmazie*, 346(2), 104-115.
- Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. *Bioorganic & Medicinal Chemistry*, 15(1), 235-241.
- Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. *Molecules*, 28(2), 859.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE CAS#: 603-23-6 [amp.chemicalbook.com]

- 2. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinediones synthesis [organic-chemistry.org]
- 5. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. woarjournals.org [woarjournals.org]
- 21. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. jchr.org [jchr.org]
- 24. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. An integrated in silico and ex vivo study identifies quinazolinedione L134716 as a potential inhibitor of infectious bronchitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: Unveiling the Potential of 3-Phenyl-2,4(1H,3H)-quinazolinedione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267716#in-silico-studies-of-3-phenyl-2-4-1h-3h-quinazolinedione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

